![molecular formula C20H19ClN2O2 B2995778 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 899983-21-2](/img/structure/B2995778.png)
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, CPCCB.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in organic chemistry has demonstrated innovative methods for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, studies have developed efficient approaches for the synthesis of quinoline and benzoxazine derivatives via palladium-catalyzed cyclization-alkoxycarbonylation reactions, showcasing the compound's relevance in constructing pharmacologically significant scaffolds (Costa et al., 2004).
Photoredox Catalysis
Innovative uses of photoredox catalysis for organic synthesis have been explored, leveraging the unique chemical structures derived from compounds similar to 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide. These methods facilitate the formation of multiple chemical bonds, contributing to the diversity of synthetic routes available for complex organic molecules (Liu et al., 2018).
Heterocyclic Synthesis
The compound's framework is instrumental in heterocyclic synthesis, where it serves as a precursor or intermediate for various heterocyclic compounds. These synthetic strategies are pivotal for the development of new drugs and materials with enhanced properties and functionalities (Dotsenko & Krivokolysko, 2013).
Coordination Chemistry
Exploration into the coordination chemistry of quinoline derivatives has revealed their adaptability in forming complexes with metals such as zinc and mercury. This versatility is critical for applications in catalysis, materials science, and the synthesis of metal-organic frameworks, highlighting the compound's importance beyond its immediate chemical properties (Ardizzoia et al., 2010).
Antimicrobial Applications
On the biomedical front, derivatives of quinoline have been synthesized and tested for their antimicrobial properties. These studies contribute to the ongoing search for new antibiotics and antimicrobial agents, addressing the global challenge of antibiotic resistance (Idrees et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURASCIMAVQDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)
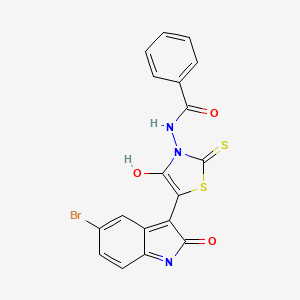
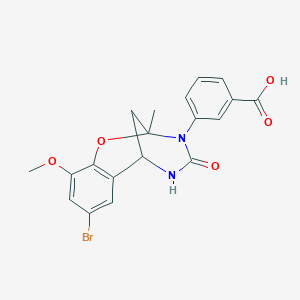
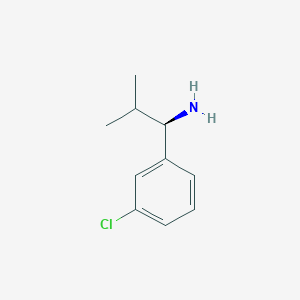
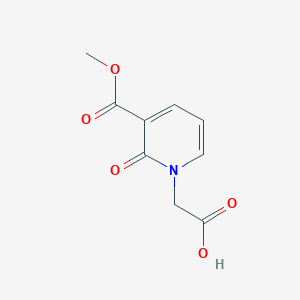
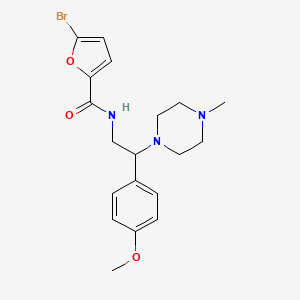
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)
![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2995711.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2995714.png)
![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)
![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)